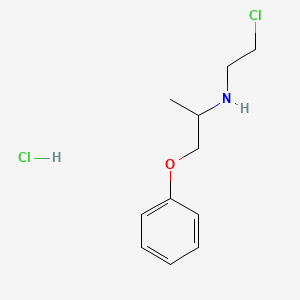

Phenoxybenzamine impurity B hydrochloride

Description

Synthesis-Related Impurities in Phenoxybenzamine (B1677643) Hydrochloride Manufacturing

The multi-step synthesis of phenoxybenzamine hydrochloride involves several chemical intermediates and reagents that can lead to the formation of impurities if reactions are incomplete or if side reactions occur google.comgoogle.com.

The synthesis of phenoxybenzamine often involves the reaction of precursors such as 1-phenoxy-2-chloropropane with an amine google.com. One patented method describes reacting 1-phenoxy-2-chloropropane with 2-aminoethanol to produce N-(hydroxyl) ethylphenoxy isopropylamine (B41738) google.com. This intermediate is then typically benzylated. If the initial starting materials or subsequent intermediates are not fully consumed or react through alternative pathways, they can become precursors to impurities. For instance, an unreacted or partially reacted intermediate lacking the benzyl (B1604629) group could undergo chlorination in the final synthesis step, directly yielding Phenoxybenzamine Impurity B.

| Precursor/Intermediate | Potential Role in Impurity B Formation | Source |

| 1-Phenoxy-2-chloropropane | Key starting material that could react with alternative amines or incompletely, leading to impurity precursors. | google.com |

| 2-Aminoethanol | Reactant used to introduce the ethanolamine (B43304) side chain. | google.com |

| N-(hydroxyl) ethylphenoxy isopropylamine | An intermediate formed before the benzylation step. If this compound bypasses benzylation and proceeds to chlorination, it could form Impurity B. | google.com |

| Thionyl chloride | A chlorinating agent used in the final step to convert the hydroxyl group to a chloro group, which could also act on unbenzylated intermediates. | google.comgoogle.com |

This table outlines potential precursors and intermediates in the synthesis of Phenoxybenzamine that could lead to the formation of Impurity B.

Phenoxybenzamine Impurity B, N-(2-chloroethyl)-1-phenoxypropan-2-amine, can be viewed as a structural analog of phenoxybenzamine that lacks the N-benzyl group nih.gov. In synthetic routes where benzylation occurs after the formation of the core amine structure, Impurity B could arise. Specifically, if an intermediate like N-(hydroxyl) ethylphenoxy isopropylamine is not fully benzylated before the final chlorination step, the unreacted portion will be converted to Phenoxybenzamine Impurity B google.com. Therefore, Impurity B is not a direct intermediate in the planned synthesis of phenoxybenzamine but rather a by-product formed from an intermediate that has not completed the full synthetic sequence.

The conditions of the chemical reactions play a significant role in the purity of the final product. In the synthesis of phenoxybenzamine, the condensation reaction with benzyl chloride is a critical step google.com. Inadequate control over reaction parameters such as temperature, reaction time, or the stoichiometry of reactants can lead to incomplete benzylation of the secondary amine intermediate. For example, one process involves the reaction of N-hydroxyethyl-N-benzyl phenoxy isopropylamine with a chlorinating agent like thionyl chloride to form the final product google.com. If the preceding benzylation step is inefficient, the remaining unbenzylated amine intermediate will be chlorinated alongside the desired molecule, resulting in the formation of Phenoxybenzamine Impurity B hydrochloride.

Degradation Pathways Leading to this compound

Phenoxybenzamine hydrochloride is known to be unstable under certain conditions, particularly in aqueous solutions, leading to the formation of various degradation products nih.govresearchgate.net.

Kinetic studies reveal that the decomposition of phenoxybenzamine proceeds through a significant mechanistic step: reversible cyclization to form a highly reactive ethylenimonium ion (also referred to as an aziridinium (B1262131) ion) researchgate.netuspnf.com. This unstable intermediate is the central figure in the degradation process. Once formed, this cyclic ion readily reacts with nucleophiles present in the solution, such as water or hydroxide (B78521) ions, to form solvolysis products researchgate.net. The rate of drug degradation is a key focus of these studies to understand and improve the shelf life of the pharmaceutical product nih.govresearchgate.net. One such degradation product that has been identified is phenoxybenzamine hydroxide nih.govresearchgate.net. The formation of the aziridinium ion can occur both during the manufacturing process and during storage uspnf.com.

The stability of phenoxybenzamine hydrochloride is highly dependent on the pH of its environment. Research indicates that the drug undergoes rapid degradation in neutral or basic aqueous solutions nih.govresearchgate.net. The degradation rate is significantly influenced by pH because the ionization state of the molecule can change, leading to different degradation pathways researchgate.net. For phenoxybenzamine, decomposition is accelerated in neutral to basic conditions, leading predominantly to the formation of phenoxybenzamine hydroxide (also known as phenoxybenzamine alcohol) nih.govresearchgate.netuspnf.com. The degradation rate of many pharmaceuticals is shown to increase with rising pH mdpi.com. While the primary reported degradation product under these conditions is phenoxybenzamine hydroxide, the underlying mechanism involving the reactive ethylenimonium intermediate suggests a vulnerability to various nucleophilic attacks that could theoretically lead to other degradation products.

| Condition | Stability of Phenoxybenzamine HCl | Primary Degradation Product | Source |

| Acidic Solution | More stable compared to neutral/basic conditions. | - | nih.govresearchgate.net |

| Neutral Aqueous Solution | Rapid degradation. | Phenoxybenzamine Hydroxide | nih.govresearchgate.net |

| Basic Aqueous Solution | Rapid degradation. | Phenoxybenzamine Hydroxide | nih.govresearchgate.net |

This table summarizes the influence of pH on the degradation of Phenoxybenzamine Hydrochloride in aqueous solutions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO.ClH/c1-10(13-8-7-12)9-14-11-5-3-2-4-6-11;/h2-6,10,13H,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWXBELEOXIBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)NCCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824663-70-8 | |

| Record name | N-(2-Chloroethyl)-1-phenoxy-2-propanamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1824663708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-CHLOROETHYL)-1-PHENOXY-2-PROPANAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DFB24T77K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Origin and Formation Pathways of Phenoxybenzamine Impurity B Hydrochloride

Degradation Pathways Leading to Phenoxybenzamine (B1677643) Impurity B Hydrochloride

Identification of Degradation Products Correlated with Impurity B

The principal degradation of phenoxybenzamine (PBA) involves the formation of a highly reactive aziridinium (B1262131) ion intermediate. nih.gov This intermediate is susceptible to nucleophilic attack, leading to various degradation products. The most prominent of these are Phenoxybenzamine Hydroxide (B78521) (PBA-OH) and Phenoxybenzamine Nitrile (PBA-CN). researchgate.netnih.gov

Phenoxybenzamine Hydroxide (PBA-OH): Formed from the hydrolysis of the aziridinium ion. It is often referred to as the "tertiary amine phenoxybenzamine" and is a major degradation product in aqueous environments. researchgate.netnih.govsynzeal.com

Phenoxybenzamine Nitrile (PBA-CN): Another significant degradation product identified through LC-MS studies, with its structure confirmed by chemical synthesis and spectroscopic analysis. researchgate.netnih.gov

The formation of these degradation products indicates the inherent reactivity of the phenoxybenzamine molecule, particularly the N-(2-chloroethyl) group. While these are distinct molecules from Impurity B, their formation pathways highlight the potential for side reactions during synthesis and storage that could also lead to the generation of Impurity B.

Factors Influencing Impurity Formation in Phenoxybenzamine Hydrochloride Drug Substance

The level of Phenoxybenzamine Impurity B Hydrochloride in the final drug substance is influenced by several factors, ranging from the quality of starting materials to the specific parameters of the manufacturing process.

Raw Material Quality and Purity Impact on Impurity B Levels

The synthesis of phenoxybenzamine hydrochloride typically involves key starting materials such as 1-phenoxy-2-propanol (B149627) and N-benzyl-N-(2-chloroethyl)amine or related precursors. google.comgoogle.com The purity of these raw materials is critical in controlling the impurity profile of the final API.

The presence of specific impurities in the starting materials can directly lead to the formation of Impurity B. For instance, if the synthesis involves the reaction of 1-phenoxy-2-aminopropane with a chloroethylating agent, any unreacted starting material or related impurities could potentially be carried through the process and contribute to the final impurity profile.

A critical starting material, 1-phenoxy-2-propanol, is synthesized from phenol (B47542) and propylene (B89431) oxide. google.com The quality of this raw material, including the presence of isomeric impurities or by-products from the synthesis, can have a cascading effect on the purity of subsequent intermediates and the final phenoxybenzamine hydrochloride.

Table 1: Potential Impact of Raw Material Impurities on Phenoxybenzamine Impurity B Formation

| Raw Material/Intermediate | Potential Impurity | Potential Impact on Impurity B Formation |

| 1-phenoxy-2-propanol | Isomeric impurities (e.g., 2-phenoxy-1-propanol) | Can lead to the formation of isomeric impurities of phenoxybenzamine, which may be difficult to separate. |

| 1-phenoxy-2-aminopropane | Unreacted starting materials or by-products | May react with subsequent reagents to form undesired side products, including Impurity B. |

| N-benzyl-N-(2-chloroethyl)amine | Over-chlorinated or under-chlorinated species | Can lead to the formation of related impurities that may be structurally similar to Impurity B. |

Process Parameters and Their Effect on Impurity B Generation

The conditions employed during the synthesis of phenoxybenzamine hydrochloride play a significant role in the formation of impurities, including Impurity B. Key process parameters that can influence impurity levels include reaction temperature, pH, reaction time, and the choice of solvents and reagents.

The formation of the aziridinium ion intermediate is a critical step in both the therapeutic action and the degradation of phenoxybenzamine. nih.gov The control of pH during synthesis and work-up is crucial. Neutral or basic conditions can promote the formation of this reactive intermediate, which can then lead to various degradation products.

Table 2: Influence of Process Parameters on Impurity Formation

| Process Parameter | Potential Effect on Impurity B Generation |

| Temperature | Elevated temperatures can accelerate the rate of side reactions and degradation, potentially increasing the levels of Impurity B. |

| pH | Neutral or alkaline conditions can facilitate the formation of the reactive aziridinium intermediate, leading to a higher propensity for degradation and impurity formation. |

| Reaction Time | Prolonged reaction times may increase the opportunity for side reactions and the formation of degradation products. |

| Solvent | The choice of solvent can influence the solubility of reactants and intermediates, potentially affecting reaction rates and impurity profiles. |

| Reagent Stoichiometry | Improper control of the molar ratios of reactants can lead to incomplete reactions and the presence of unreacted starting materials or the formation of by-products. |

Advanced Analytical Methodologies for Impurity Profiling and Quantification of Phenoxybenzamine Impurity B Hydrochloride

Chromatographic Techniques for Separation and Detection

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), form the cornerstone of impurity analysis in the pharmaceutical industry. These techniques provide the necessary resolving power to separate the active pharmaceutical ingredient (API) from its structurally similar impurities.

The development of a robust, stability-indicating HPLC method is essential for accurately quantifying Phenoxybenzamine (B1677643) Impurity B. Such a method must be capable of separating Impurity B from the main component, Phenoxybenzamine, as well as from other potential process-related impurities and degradation products. nih.govresearchgate.net Method development involves a systematic optimization of various chromatographic parameters to achieve the desired sensitivity, specificity, and resolution.

Research efforts have focused on developing methods that can clarify the impurity profiles described in pharmacopeias like the United States Pharmacopeia-National Formulary (USP-NF). nih.govresearchgate.net These developed methods are validated to be stability-indicating, ensuring they can effectively separate degradation products formed under stress conditions. nih.govresearchgate.net

The choice of the stationary phase is paramount for achieving successful separation of Phenoxybenzamine and its impurities. Reversed-phase HPLC is the most common approach.

C18 Columns: Columns with an octadecylsilane (B103800) (C18) stationary phase are widely used. A specific example is the Phenomenex Gemini-NX 5 µm C18 column (250 x 4.6 mm), which has been successfully employed in the analysis of Phenoxybenzamine and its related substances. essaycompany.com The non-polar nature of the C18 phase provides effective retention for the largely hydrophobic Phenoxybenzamine molecule and its impurities.

Polar-Embedded Columns: For enhanced separation of polar impurities, columns with different chemistry, such as the Thermo Scientific Acclaim™ Polar Advantage (PA) column, can be utilized. thermofisher.com These columns offer alternative selectivity compared to standard C18 phases and can be beneficial in resolving closely eluting peaks.

The selection process involves evaluating different column chemistries to find the optimal balance of retention, resolution, and peak shape for all relevant compounds, including Impurity B.

The mobile phase composition, including the organic modifier, buffer type, and pH, critically influences the retention and elution of compounds.

Organic Modifier: Acetonitrile (B52724) is a common organic solvent used in the mobile phase for the analysis of Phenoxybenzamine impurities. essaycompany.com

Buffer System: A buffered aqueous solution is typically required to control the ionization state of the analytes and ensure reproducible chromatography. For standard HPLC-UV analysis, a phosphate (B84403) buffer is often used. essaycompany.com However, for methods intended to be compatible with mass spectrometry (LC-MS), a volatile buffer like ammonium (B1175870) formate (B1220265) is necessary. essaycompany.com A mobile phase consisting of a 30:70 ratio of buffer to acetonitrile has been reported. essaycompany.com

Gradient Elution: To resolve a complex mixture of impurities with varying polarities within a reasonable timeframe, a gradient elution strategy is often superior to an isocratic one. A gradient allows for the elution of weakly retained compounds early in the run while providing sufficient organic strength to elute strongly retained components later. A long run time of 60 minutes has been noted in one method, suggesting a shallow gradient may be employed to achieve high resolution among numerous impurities. thermofisher.com

The table below summarizes typical HPLC parameters used in the analysis of Phenoxybenzamine impurities.

| Parameter | Condition | Source(s) |

| Stationary Phase | Phenomenex Gemini-NX C18, 5 µm, 110Å, 250 x 4.6 mm | essaycompany.com |

| Mobile Phase A | 20mM Ammonium Formate Buffer (pH 8.3) or Phosphate Buffer | essaycompany.com |

| Mobile Phase B | Acetonitrile | essaycompany.com |

| Composition | Buffer:Acetonitrile (30:70 v/v) (Isocratic example) | essaycompany.com |

| Detector | UV-VIS | essaycompany.com |

In a validated HPLC method, the retention time (RT) is a critical parameter for peak identification. Under defined chromatographic conditions, a specific compound will elute at a characteristic RT. The Relative Retention Time (RRT) is a dimensionless value calculated by dividing the RT of the impurity by the RT of the API peak. RRT is a more robust parameter than absolute RT, as it is less affected by minor variations in flow rate, temperature, or mobile phase composition.

For instance, in one analysis, the RRT of a "tertiary amine" impurity was determined to be 0.3 with respect to Phenoxybenzamine. thermofisher.com While specific RT and RRT values for Impurity B depend on the exact analytical method, they are key specifications in quality control procedures for its identification and quantification. An analytical report showed the retention time of Phenoxybenzamine at approximately 7.1 minutes, with various impurities eluting at different times under the specified conditions. essaycompany.com

The table below, derived from analytical data, illustrates the retention times for Phenoxybenzamine and its impurities in a specific HPLC run. essaycompany.com

| Compound | Retention Time (minutes) |

| Impurity A | 4.318 |

| Impurity B | 5.250 |

| Impurity C | 6.096 |

| Phenoxybenzamine | 7.106 |

| Unidentified Impurity | 10.387 |

While HPLC with UV detection is a powerful tool for quantification, it often falls short in providing definitive structural information for unknown impurities. essaycompany.com For this purpose, hyphenated techniques, which couple the separation power of liquid chromatography with the identification capabilities of mass spectrometry, are indispensable. nih.govresearchgate.net

LC-MS is a crucial technique for the structural elucidation and confirmation of impurities like Phenoxybenzamine Impurity B. researchgate.net It provides mass-to-charge ratio (m/z) data that can reveal the molecular weight of an impurity and, through fragmentation analysis (MS/MS), offer insights into its chemical structure. essaycompany.com

The successful implementation of LC-MS requires the adaptation of HPLC methods to be compatible with the mass spectrometer interface. A key modification is the replacement of non-volatile buffers, such as phosphate, with volatile alternatives like ammonium formate, which will not foul the MS ion source. essaycompany.com

High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) analyzers, can provide highly accurate mass measurements. essaycompany.com This data allows for the determination of a possible empirical formula for an unknown impurity, significantly narrowing down the potential structures. essaycompany.com Subsequent LC-MS/MS analysis, where a specific ion is isolated and fragmented, generates a product ion spectrum. Comparing the fragmentation patterns of an impurity with that of the parent drug can reveal structural similarities and differences, aiding in definitive identification. essaycompany.com For example, fragments corresponding to the benzyl (B1604629) group (m/z 91) are common in the mass spectra of both Phenoxybenzamine and its related impurities. essaycompany.com

Hyphenated Chromatographic Techniques for Comprehensive Impurity B Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Fragment Ion Analysis of Impurity B

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the structural characterization of pharmaceutical impurities. veeprho.comchimia.ch This hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities in complex mixtures. biomedres.us

In the analysis of Phenoxybenzamine and its related substances, LC-MS/MS plays a crucial role. After chromatographic separation, the impurity of interest is introduced into the mass spectrometer. An important step in the identification process is the use of MS/MS in a product-ion scan mode. chimia.ch In this mode, the molecular ion of the impurity is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. chimia.ch

The resulting fragmentation pattern, or product ion spectrum, provides a structural fingerprint of the molecule. For compounds related to Phenoxybenzamine, characteristic fragments are often observed. For instance, analysis of Phenoxybenzamine itself reveals a base peak at an m/z (mass-to-charge ratio) of 91, which corresponds to the stable benzyl fragment. essaycompany.com Other observed fragments can help to piece together the structure of the parent molecule. essaycompany.com By analyzing the fragment ions of Impurity B, analysts can confirm its molecular structure, which is distinct from the active pharmaceutical ingredient (API) and other related impurities. This detailed structural information is vital for understanding potential degradation pathways or synthesis-related byproducts. nih.govresearchgate.net

The table below illustrates a representative fragmentation analysis for a related compound, providing insight into how fragment data is interpreted.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Substructure | Significance in Structural Elucidation |

| 304 (Phenoxybenzamine [M+H]⁺) | 91 | [C₇H₇]⁺ | Confirms the presence of the benzyl group, a core part of the Phenoxybenzamine structure. essaycompany.com |

| 304 (Phenoxybenzamine [M+H]⁺) | 212 | [C₁₁H₁₅ClNO]⁺ | Represents the loss of the benzyl group, indicating the composition of the remaining portion of the molecule. essaycompany.com |

| 304 (Phenoxybenzamine [M+H]⁺) | 135 | [C₉H₁₁O]⁺ | Suggests a fragment containing the phenoxypropyl group. |

| 250 (Impurity B [M+H]⁺) | Varies | Varies | The specific fragments of Impurity B would be analyzed to confirm its unique N-(2-chloroethyl)-1-phenoxypropan-2-amine structure. |

Spectroscopic Approaches for Structural Elucidation of Phenoxybenzamine Impurity B Hydrochloride

Spectroscopic techniques are fundamental in the definitive structural elucidation of chemical compounds. nih.govresearchgate.net A combination of methods is often employed to unambiguously determine the structure of pharmaceutical impurities like this compound. veeprho.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Elucidation of Impurity B Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. veeprho.com For complex structural problems, two-dimensional NMR experiments like COSY, HSQC, and HMBC are used to establish connectivity between atoms. veeprho.com

In the context of Phenoxybenzamine impurities, NMR analysis has been successfully used to verify proposed structures. nih.govresearchgate.net For Impurity B, NMR would be used to confirm the presence and connectivity of the phenoxy, propyl, and N-(2-chloroethyl) groups. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum would provide a definitive map of the proton framework, while the ¹³C NMR spectrum would identify all unique carbon environments. This level of detail is essential for distinguishing Impurity B from other closely related isomers or degradation products. nih.govresearchgate.net

Mass Spectrometry (MS) for Accurate Mass Measurement and Elemental Composition Determination of Impurity B

High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (ToF) or Orbitrap mass analyzers, is critical for determining the elemental composition of an unknown impurity. veeprho.comessaycompany.comamericanpharmaceuticalreview.com HRMS provides a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 parts per million (ppm). americanpharmaceuticalreview.com

This precise mass is used to calculate the most probable elemental formula for the impurity. For this compound, HRMS would confirm the elemental composition of C₁₁H₁₆ClNO for the free base. nih.gov This data, combined with the fragmentation information from MS/MS, provides strong evidence for the proposed structure and is a cornerstone of modern impurity identification strategies. americanpharmaceuticalreview.com

The table below summarizes the key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇Cl₂NO | PubChem |

| Molecular Weight | 250.16 g/mol | PubChem |

| Monoisotopic Mass | 249.0687196 Da | PubChem |

| IUPAC Name | N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride | PubChem |

Data sourced from PubChem CID 156614130. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique in pharmaceutical analysis, particularly as a detection method for high-performance liquid chromatography (HPLC). researchgate.netsemanticscholar.org The principle is based on the absorption of light in the UV-Vis region (typically 200–800 nm) by molecules containing chromophores. google.com The absorbance of light at a specific wavelength is directly proportional to the concentration of the analyte in solution, a relationship described by the Beer-Lambert law. ijpra.com

When profiling Phenoxybenzamine impurities, a UV detector, often a photodiode array (PDA) detector, is coupled with the LC system. google.com The PDA detector measures absorbance across a range of wavelengths simultaneously, generating a UV spectrum for each eluting peak. This is useful for assessing peak purity; a non-uniform spectrum across a single chromatographic peak may indicate the presence of a co-eluting impurity. google.com For quantification, a specific wavelength is chosen where the impurity shows significant absorbance, allowing for sensitive measurement. While not as specific as mass spectrometry, UV-Vis detection is a robust, reliable, and cost-effective method for routine quantification of known impurities like Impurity B in quality control settings. ijpra.com

Validation of Analytical Methods for Phenoxybenzamine Impurity B Quantification

Method validation is a regulatory requirement that provides documented evidence that an analytical procedure is suitable for its intended purpose. nih.govnih.gov For the quantification of Phenoxybenzamine Impurity B, the analytical method, typically an HPLC-UV or LC-MS method, must undergo rigorous validation to ensure reliable and accurate results. nih.gov Validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). nih.gov

Specificity and Selectivity Studies for Impurity B

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present. nih.gov These can include the API (Phenoxybenzamine), other impurities, degradation products, and matrix components from the drug product formulation.

For an impurity quantification method, specificity is typically demonstrated by showing that the peak corresponding to Phenoxybenzamine Impurity B is well-resolved from all other peaks in the chromatogram. This is achieved by analyzing a solution containing the API and all known impurities. nih.gov The resolution between adjacent peaks is calculated to ensure adequate separation. Furthermore, spiked sample solutions are analyzed to prove that the detector response for Impurity B is not affected by the presence of other components in the sample matrix. In cases where complete separation is not possible, the use of a highly selective detector like a mass spectrometer or a PDA detector can provide the necessary specificity to differentiate the analyte from interfering substances.

Linearity and Range Determination for Impurity B Quantification

Linearity, in the context of analytical chemistry, demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical instrument. For the quantification of this compound, establishing a linear relationship is a fundamental step in method validation. This is typically achieved by preparing a series of solutions of the Impurity B reference standard at different concentrations and analyzing them using a suitable technique, such as High-Performance Liquid Chromatography (HPLC).

The range of an analytical procedure is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org According to International Council for Harmonisation (ICH) guidelines, the range for the determination of an impurity must typically cover from the reporting level of the impurity up to 120% of the specification limit. ich.orgyoutube.com

A minimum of five concentration levels is recommended to establish linearity. ich.org The data from the instrument response versus concentration is then subjected to statistical analysis, commonly a linear regression analysis by the least squares method. The output of this analysis includes the correlation coefficient (r) or coefficient of determination (r²), the y-intercept, and the slope of the regression line. An r² value greater than 0.99 is generally considered evidence of a strong linear relationship.

Table 1: Illustrative Example of Linearity Data for Phenoxybenzamine Impurity B

| Concentration Level | Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|---|

| 1 | 0.25 | 35,100 |

| 2 | 0.50 | 70,500 |

| 3 | 1.00 | 140,200 |

| 4 | 1.50 | 211,000 |

| 5 | 2.00 | 280,500 |

| Regression Analysis | Value | |

| Correlation Coefficient (r²) | 0.9998 | |

| Slope | 140,000 |

Note: The data in this table is for illustrative purposes to demonstrate a typical linearity study.

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Impurity B

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics for analytical methods used to control impurities. youtube.com They define the sensitivity of the method.

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. patsnap.com It is the concentration that yields a signal-to-noise ratio of approximately 3:1.

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. patsnap.com The LOQ is often determined as the concentration that provides a signal-to-noise ratio of about 10:1. For impurity methods, the LOQ must be at or below the reporting threshold for that impurity. demarcheiso17025.com

These values are typically established by one of several ICH-recommended methods, including visual evaluation, the signal-to-noise ratio approach, or calculation based on the standard deviation of the response and the slope of the calibration curve.

Table 2: Example LOD and LOQ Data for Phenoxybenzamine Impurity B

| Parameter | Method | Typical Value (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.08 |

Note: The values in this table are representative examples.

Accuracy (Recovery) and Precision (Repeatability and Intermediate Precision) of Impurity B Methods

Accuracy The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org For impurity quantification, accuracy is typically determined by performing recovery studies. This involves spiking a sample matrix with known amounts of the Phenoxybenzamine Impurity B reference standard at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). ich.org The method is then used to analyze these samples, and the percentage of the impurity recovered is calculated. ICH guidelines suggest assessing accuracy using a minimum of nine determinations over at least three concentration levels. ich.org

Precision Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. youtube.com It is usually expressed as the Relative Standard Deviation (%RSD).

Repeatability (Intra-assay Precision): This assesses precision over a short interval of time with the same analyst and equipment. It is typically evaluated by performing at least six replicate measurements at 100% of the test concentration or six determinations at three different concentrations.

Intermediate Precision: This expresses within-laboratory variations, such as different days, different analysts, or different equipment. This demonstrates the reliability of the method when used under various typical laboratory conditions.

Table 3: Illustrative Accuracy and Precision Data for Impurity B Method

| Parameter | Concentration Level | Typical Acceptance Criteria | Example Result |

|---|---|---|---|

| Accuracy | LOQ | 80.0% - 120.0% Recovery | 98.5% |

| 100% | 90.0% - 110.0% Recovery | 101.2% | |

| 120% | 90.0% - 110.0% Recovery | 99.8% | |

| Precision | |||

| Repeatability | 100% | %RSD ≤ 5.0% | 0.8% |

Note: The data presented is illustrative of typical validation results.

Solution Stability of Impurity B Reference Standards and Samples

Stability studies of analytical solutions are conducted to ensure that the concentration and purity of the analyte remain unchanged during the entire period of analysis. For Phenoxybenzamine Impurity B, the stability of both the reference standard stock solutions and the sample solutions must be evaluated. nih.gov

This is typically done by preparing the solutions and storing them under defined conditions (e.g., room temperature, refrigerated) for a specified duration. The solutions are then analyzed at various time points (e.g., 0, 8, 12, 24, 48 hours) and the results are compared to those from a freshly prepared solution. nih.govsemanticscholar.org The analyte is considered stable if the difference in concentration or purity remains within a pre-defined limit, often not more than a 2% change from the initial value. These studies are crucial for defining the handling and storage procedures for samples and standards within the laboratory to prevent erroneous results.

Role of Reference Standards in Phenoxybenzamine Impurity B Analysis

Reference standards are indispensable tools in pharmaceutical analysis, serving as the basis for establishing the identity, purity, and concentration of substances. ich.org

Preparation and Characterization of Impurity B Reference Standards

Phenoxybenzamine Impurity B, chemically known as N-(2-Chloroethyl)-1-phenoxypropan-2-amine hydrochloride, is not typically isolated from the API production in sufficient quantity and purity to serve as a reference standard. ncats.io Therefore, it is often prepared via a dedicated chemical synthesis. A potential synthetic route could involve the reaction of a suitable phenoxypropanol derivative with bis(2-chloroethyl)amine (B1207034) hydrochloride. scbt.comambeed.com

Once synthesized, the material must be rigorously characterized to confirm its identity and establish its purity. This comprehensive characterization ensures the standard is suitable for its intended analytical purpose. The characterization package typically includes:

Structural Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to elucidate and confirm the chemical structure. LC-MS/MS analysis has been used to study the fragmentation pattern of Impurity B. essaycompany.com

Purity Assessment: The purity of the reference standard is determined using a high-resolution chromatographic method, usually HPLC with a universal detector like a Photo Diode Array (PDA). Purity is often reported as a percentage on an area-under-the-curve basis.

Certificate of Analysis (COA): A detailed COA is issued, which includes the chemical name, CAS number, molecular formula, structure, batch number, and the results of all characterization tests, including the assigned purity value. ich.org

Use of Compendial Reference Standards (e.g., EP, USP) for Impurity B

Compendial reference standards, such as those from the European Pharmacopoeia (EP) or United States Pharmacopeia (USP), are highly characterized physical specimens used to ensure the quality of medicines and validate analytical results. Their use provides a common and official basis for testing across different laboratories and manufacturers.

The European Pharmacopoeia provides a well-characterized Chemical Reference Standard (CRS) for Phenoxybenzamine Impurity B. edqm.eu The availability of this official standard is crucial for the standardized control of this impurity in Phenoxybenzamine hydrochloride API and finished products. Laboratories use this CRS to calibrate their analytical instruments and validate their in-house methods, ensuring their results are traceable to an official source.

Table 4: European Pharmacopoeia Reference Standard for Phenoxybenzamine Impurity B

| Pharmacopoeia | Product Code | Description | Quantity | Storage Condition |

|---|

Source: European Pharmacopoeia Reference Standards List. edqm.euchromachemie.co.in

The use of compendial standards is a regulatory requirement in many jurisdictions and is a cornerstone of ensuring the global quality and consistency of pharmaceutical products.

Impurity Control Strategies in Phenoxybenzamine Hydrochloride Pharmaceutical Development and Manufacturing

Identification and Qualification Strategies for Impurity B

The identification and qualification of any impurity are foundational steps in controlling its presence in an active pharmaceutical ingredient (API). For Phenoxybenzamine (B1677643) impurity B, a comprehensive strategy involves state-of-the-art analytical techniques and a thorough evaluation of its biological safety.

Identification: The precise chemical structure of an impurity must be elucidated to understand its properties and potential impact. Phenoxybenzamine Impurity B is identified as N-(2-Chloroethyl)-1-phenoxypropan-2-amine HCl. chemwhat.comsynzeal.com The identification process for such impurities typically employs a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating impurities from the main API. A stability-indicating HPLC method is often developed and validated to resolve all potential impurities, including Impurity B, from Phenoxybenzamine. nih.govessaycompany.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is instrumental in determining the molecular weight of the impurity and providing fragmentation data that helps in structural elucidation. essaycompany.comresearchgate.net Studies on Phenoxybenzamine degradation have successfully used LC-MS to identify related impurities, demonstrating its utility in this context. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation, NMR spectroscopy is often required. After isolation of the impurity, 1H and 13C NMR analyses provide detailed information about the molecular structure, confirming the identity of Phenoxybenzamine Impurity B. nih.govresearchgate.net

Reference Standards: The availability of characterized reference standards for Phenoxybenzamine Impurity B is crucial for its routine identification and quantification in quality control laboratories. synzeal.comsigmaaldrich.comedqm.euscribd.com These standards are used to confirm the retention time in HPLC and for accurate quantification.

Qualification: Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specified level. ich.org According to the International Council for Harmonisation (ICH) Q3A guidelines, an impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies. ich.org

Establishing Qualification Thresholds: The ICH Q3A guideline sets thresholds for qualifying impurities based on the maximum daily dose of the drug substance. ich.orggmp-compliance.org If the level of Impurity B exceeds this threshold, a specific toxicological evaluation is required. ich.orgyoutube.com

Toxicological Assessment: Since impurities offer no therapeutic benefit and only risk, a toxicological assessment is paramount. nih.govresearchgate.netresearchgate.net This assessment for Impurity B would typically involve evaluating its genotoxic potential. veeprho.com

Genotoxicity Studies: If structural alerts suggest potential genotoxicity, an Ames (bacterial reverse mutation) test is often the first step. researchgate.netnihs.go.jp A negative result can overrule the structural concern, allowing the impurity to be treated as a non-genotoxic impurity. nihs.go.jp A positive result would trigger further investigation and stricter control measures. nihs.go.jp

Table 1: Analytical Techniques for Impurity B Identification

| Technique | Purpose |

|---|---|

| HPLC | Separation and Quantification |

| LC-MS | Molecular Weight Determination and Structural Clues |

| NMR | Unambiguous Structural Elucidation |

| Reference Standard | Routine Identification and Accurate Quantification |

Risk Assessment and Management Approaches for Phenoxybenzamine Impurity B

A systematic risk assessment is essential for managing impurities that may pose a safety risk, such as those with genotoxic potential. The management strategy for Phenoxybenzamine Impurity B is guided by this risk assessment.

Risk Assessment: The primary concern for many impurities, particularly those arising from synthetic processes involving alkylating agents, is their potential for genotoxicity. triphasepharmasolutions.com

(Q)SAR Analysis: The initial step in risk assessment is often a computational toxicology assessment using (Quantitative) Structure-Activity Relationship [(Q)SAR] models. nihs.go.jptriphasepharmasolutions.com These models predict the mutagenic potential of an impurity based on its chemical structure, identifying any "structural alerts" for genotoxicity. researchgate.netveeprho.com

Classification of Impurities: Based on the (Q)SAR analysis and any available experimental data, impurities are often classified. For example, the ICH M7 guideline categorizes impurities into classes based on their mutagenic and carcinogenic potential, which guides the subsequent control strategy. researchgate.netveeprho.com

Threshold of Toxicological Concern (TTC): For impurities that are confirmed to be genotoxic or for which there is a high level of concern, the TTC concept is applied. triphasepharmasolutions.comnih.gov This approach establishes a safe level of daily exposure, typically 1.5 µ g/day , which is considered to pose an acceptable lifetime cancer risk (less than 1 in 100,000). nih.goveuropa.eu This value is used to calculate the maximum allowable concentration of the impurity in the API. europa.eu

Risk Management: The outcome of the risk assessment dictates the necessary management and control measures.

ALARP Principle: For genotoxic impurities, the guiding principle is to keep their levels "As Low As Reasonably Practicable" (ALARP). europa.eu This involves making efforts to minimize the impurity's presence through process optimization, even if it is already below the calculated limit.

Control Strategy: A robust control strategy is developed based on a thorough understanding of the manufacturing process. This can involve testing the final API, or it may rely on in-process controls and an understanding of how the process purges the impurity. triphasepharmasolutions.com The strategy must demonstrate effective control over the impurity. triphasepharmasolutions.com

Documentation: All aspects of the risk assessment and management plan, including the justification for the proposed impurity limits, must be thoroughly documented for regulatory submissions. veeprho.com

Table 2: ICH M7 Impurity Classification and Actions

| Class | Description | Recommended Action |

|---|---|---|

| Class 1 | Known mutagenic carcinogens. | Control at or below compound-specific acceptable limit. |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the TTC-based limit (e.g., 1.5 µg/day). |

| Class 3 | Contain structural alert(s) for mutagenicity, but are of unknown genotoxic potential. | Conduct Ames test. If positive, treat as Class 2. If negative, treat as Class 5. |

| Class 4 | No structural alert(s). | Treat as a non-mutagenic impurity under ICH Q3A/B. |

| Class 5 | No structural alert(s) and sufficient data to demonstrate a lack of mutagenicity. | Treat as a non-mutagenic impurity under ICH Q3A/B. |

Process Analytical Technology (PAT) Applications for In-Process Impurity B Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. acs.org It plays a vital role in understanding and controlling the formation of impurities like Phenoxybenzamine Impurity B in real-time.

PAT for Process Understanding and Control: The core of the PAT initiative is to build quality into products by deeply understanding the manufacturing process. europeanpharmaceuticalreview.com

Real-time Monitoring: PAT utilizes inline or online analytical tools to monitor Critical Process Parameters (CPPs) such as temperature, pressure, pH, and reactant concentration. europeanpharmaceuticalreview.commt.com These parameters often influence the formation of impurities.

Impurity Formation Kinetics: By providing frequent, real-time data, PAT tools enable a detailed study of reaction kinetics. acs.org This helps in understanding the rate and mechanism of Impurity B formation, allowing for the development of control strategies to minimize it.

Identifying Critical Parameters: PAT helps identify which process parameters are critical to controlling impurity levels. europeanpharmaceuticalreview.com This knowledge is essential for establishing effective operational ranges and control strategies.

PAT Tools for Impurity Monitoring: Several PAT tools are suitable for monitoring chemical reactions and impurity profiles during API manufacturing.

Spectroscopic Techniques: In-situ probes for Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can monitor the concentration of reactants, products, and intermediates directly in the reaction vessel without the need for sampling. europeanpharmaceuticalreview.commt.com This provides immediate feedback on the reaction's progress and can detect the emergence of unexpected by-products.

Online Chromatography: For complex mixtures where spectroscopic methods may lack specificity, online HPLC is a powerful tool. pharmtech.com It can automatically draw samples from the reactor, perform a rapid separation, and quantify the levels of the API and its impurities, including Impurity B. pharmtech.com This provides highly specific information for process control.

The integration of PAT allows for a shift from quality-by-testing to quality-by-design, where process understanding and control ensure the final product consistently meets its quality specifications, including the limits for Phenoxybenzamine Impurity B. researchgate.net

Table 3: PAT Applications for Impurity Control

| PAT Tool | Application in Impurity B Monitoring | Benefit |

|---|---|---|

| In-situ FTIR/Raman | Real-time monitoring of reactant consumption and product/impurity formation. | Immediate process feedback, enhanced understanding of reaction kinetics. |

| Online HPLC | Automated, frequent quantification of Impurity B levels during the process. | High specificity and sensitivity for direct impurity measurement. |

| Automated Sampling | Representative sampling for online or at-line analysis. | Enables the use of sensitive analytical techniques like HPLC-MS for process monitoring. pharmtech.com |

Optimization of Synthesis and Purification Processes for Impurity B Minimization

A key strategy for controlling Phenoxybenzamine Impurity B is to minimize its formation during synthesis and maximize its removal during purification. This involves a detailed optimization of the chemical and physical processing steps.

Optimization of Synthesis: The formation of impurities is often sensitive to the conditions of the chemical reaction.

Control of Reaction Parameters: Careful control of parameters such as temperature, reaction time, pH, and the order and rate of reagent addition can significantly influence the impurity profile. A designed experiment (DoE) approach can be used to systematically study these parameters and find the optimal conditions that minimize the formation of Impurity B.

Raw Material Quality: The purity of starting materials and reagents is critical, as impurities in these materials can be carried through the synthesis or participate in side reactions to form new impurities. jpionline.orgveeprho.com

Route Scouting: In some cases, modifying the synthetic route itself may be necessary to avoid the formation of a particularly problematic impurity. veeprho.com

Optimization of Purification: Crystallization is the most important method for purifying organic compounds and is a critical step for removing impurities from the final API. uct.ac.za

Recrystallization: This technique is highly effective for removing trapped impurities from a crystalline product. uct.ac.za The crude Phenoxybenzamine Hydrochloride containing Impurity B would be dissolved in a suitable hot solvent, and as the solution cools slowly, the pure API crystallizes out, leaving a higher concentration of the impurity in the remaining mother liquor. uct.ac.za

Solvent Selection: The choice of solvent is crucial. An ideal solvent will have high solubility for the API at high temperatures and low solubility at low temperatures, while having different solubility characteristics for the impurity, thus maximizing the separation.

Washing: After filtration, washing the isolated crystals with a cold, pure solvent is essential to remove any residual mother liquor adhering to the crystal surface, which would be rich in impurities. nih.gov

Process Control: Parameters such as the cooling rate, agitation, and seeding strategy during crystallization can affect crystal size, shape, and purity. nih.gov Optimizing these can prevent the incorporation of impurities through mechanisms like agglomeration or rapid, non-selective crystal growth. nih.gov

Table 4: Key Parameters for Crystallization Optimization

| Parameter | Objective for Impurity B Minimization |

|---|---|

| Solvent System | Maximize solubility difference between Phenoxybenzamine HCl and Impurity B. |

| Cooling Profile | Control the rate of supersaturation to promote selective crystallization and avoid impurity inclusion. |

| Agitation Rate | Prevent agglomeration and ensure good mass transfer. nih.gov |

| Slurry/Wash Solvent | Effectively remove impurity-rich mother liquor from the crystal surface. nih.gov |

Development of Impurity B Specification Limits and Acceptance Criteria

Establishing appropriate specification limits and acceptance criteria for Phenoxybenzamine Impurity B is a critical regulatory requirement that ensures the quality and safety of the drug substance. These limits are based on a combination of regulatory guidelines, manufacturing process capability, and safety data.

Regulatory Framework: The ICH Q3A(R2) guideline provides a framework for setting limits for most organic impurities. europa.eu

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. ich.org

Identification Threshold: The level above which the structure of an impurity must be determined. ich.orgbiotech-spain.com

Qualification Threshold: The level above which an impurity must be qualified through toxicological studies. ich.orgbiotech-spain.com

These thresholds are based on the maximum daily dose (MDD) of the drug.

Table 5: ICH Q3A(R2) Thresholds for Drug Substance Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: Adapted from ICH Q3A(R2) Guideline ich.orgnihs.go.jp

Setting Limits for Impurity B: The specific limit for Phenoxybenzamine Impurity B will depend on its toxicological profile.

For Non-Genotoxic Impurities: If Impurity B is demonstrated to be non-genotoxic, its limit would typically be set at or below the ICH Q3A qualification threshold. ich.org The final acceptance criterion would be justified based on data from batches manufactured by the commercial process and the results of the safety qualification. ich.org

For Genotoxic Impurities: If Impurity B is found to be genotoxic, the standard ICH Q3A thresholds are not applicable. triphasepharmasolutions.com Instead, the limit is derived from the TTC (e.g., 1.5 µ g/day ). europa.euyoutube.com The acceptance criterion in parts per million (ppm) would be calculated based on the drug's MDD.

Calculation of TTC-Based Limit: Limit (ppm) = [TTC (µg/day) / MDD (g/day)] For example, if the MDD of Phenoxybenzamine Hydrochloride is 100 mg (0.1 g) and the TTC is 1.5 µ g/day :

This demonstrates that limits for genotoxic impurities are significantly more stringent than standard ICH Q3A limits. The final specification for Impurity B must be justified by safety data and be consistent with the level achievable by a validated and controlled manufacturing process.

United States Pharmacopeia (USP) and British Pharmacopoeia (BP) Monographs: Specificity on Related Substances

Both the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP) provide monographs for Phenoxybenzamine Hydrochloride that detail the requirements for its quality. Historically, these monographs have faced challenges due to ambiguity in identifying and controlling related substances. nih.govresearchgate.netresearchgate.net The USP and BP monographs for Phenoxybenzamine Hydrochloride drug substance and drug product described an HPLC procedure for determining a specified impurity ambiguously named "tertiary amine phenoxybenzamine" and used the resolution of an "unknown related substance" as a system suitability criterion. nih.govresearchgate.netresearchgate.net This lack of structural information and the unavailability of reference standards for these impurities posed significant difficulties for quality control implementation. nih.govresearchgate.netresearchgate.net

Recent research has worked to clarify these ambiguities. Studies have identified the "tertiary amine phenoxybenzamine" as phenoxybenzamine hydroxide (B78521) (PBA-OH), a primary degradation product in neutral or basic aqueous solutions. nih.govresearchgate.netresearchgate.net The "unknown related substance" has been proposed to be phenoxybenzamine nitrile (PBA-CN). nih.govresearchgate.netresearchgate.net These clarifications have been instrumental in supporting the modernization of the USP monograph. nih.govresearchgate.net

The acceptance criteria for impurities in Phenoxybenzamine products have evolved to align with both scientific understanding and regulatory expectations. A significant revision was made to the USP monograph for Phenoxybenzamine Hydrochloride Capsules, as detailed in a 2017 Revision Bulletin. uspnf.com The purpose of this revision was to widen the acceptance criteria for "phenoxybenzamine tertiary amine" and total degradation products to be consistent with FDA-approved products. uspnf.com

This evolution reflects a dynamic regulatory environment where pharmacopeial standards are updated to reflect current manufacturing processes and product stability profiles.

| Impurity | Previous Acceptance Criterion | Revised Acceptance Criterion (2017) |

|---|---|---|

| Phenoxybenzamine Tertiary Amine | Not More Than 0.5% | Not More Than 1.5% |

| Total Degradation Products | Not More Than 1.5% | Not More Than 2.0% |

System suitability testing is a mandatory part of pharmacopeial analytical procedures to ensure the chromatographic system is performing adequately for the intended analysis. usp.org For Phenoxybenzamine assays, the monographs specify system suitability requirements to guarantee the separation and reliable quantification of the active ingredient from its impurities.

As noted in the historical USP and BP monographs, a key system suitability criterion was the resolution of the "unknown related substance" (now identified as phenoxybenzamine nitrile) from the main Phenoxybenzamine peak. nih.govresearchgate.netresearchgate.net Modernized, stability-indicating methods developed for Phenoxybenzamine and its impurities must be validated and include appropriate system suitability requirements. nih.govresearchgate.netwho.int These typically involve parameters such as resolution between critical pairs (e.g., the main peak and the closest eluting impurity), peak symmetry (tailing factor), and the precision of replicate injections of a standard solution. usp.orgpmda.go.jp

Future Research Directions in Phenoxybenzamine Impurity B Hydrochloride Analysis

Development of Novel Analytical Technologies for Enhanced Impurity Detection and Quantification

The accurate detection and quantification of impurities are foundational to ensuring the safety and efficacy of any drug substance. While standard High-Performance Liquid Chromatography (HPLC) methods have been established for the analysis of Phenoxybenzamine (B1677643) and its related substances, future research is aimed at overcoming the limitations of these conventional techniques. thermofisher.comnih.gov The drive is toward methods with higher sensitivity, greater resolution, and faster analysis times.

Emerging and future analytical technologies poised to revolutionize impurity analysis include:

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): UPLC systems utilize smaller particle columns to achieve significantly faster and more efficient separations compared to traditional HPLC. When coupled with tandem mass spectrometry (MS/MS), this technique provides not only quantitative data but also invaluable structural information, enabling the unambiguous identification of impurities even at trace levels. biomedres.usresearchgate.net This is particularly useful for distinguishing between isomers and identifying unknown degradation products.

Capillary Electrophoresis (CE): CE offers a different separation mechanism based on the electrophoretic mobility of analytes in a capillary. biomedres.us This technique is highly efficient and requires minimal sample and solvent volumes. Future research could explore the application of CE, particularly methods like Micellar Electrokinetic Chromatography (MEKC), for resolving complex mixtures of Phenoxybenzamine and its impurities, including chiral separations if required.

Quantitative Nuclear Magnetic Resonance (qNMR): Unlike chromatographic techniques that rely on reference standards for each impurity, qNMR allows for the direct quantification of compounds in a sample by comparing the integral of an analyte's NMR signal to that of a certified internal standard. Research into the development of qNMR methods for Phenoxybenzamine impurity B could provide a powerful orthogonal technique for validating chromatographic results and for situations where a specific impurity reference standard is unavailable. researchgate.net

Interactive Table: Comparison of Analytical Technologies for Impurity Profiling

| Technology | Principle | Key Advantages for Impurity B Analysis | Potential Research Focus |

|---|---|---|---|

| HPLC | Differential partitioning between mobile and stationary phases. | Established and robust for routine quality control. thermofisher.com | Method optimization for better resolution of closely related impurities. |

| UPLC-MS/MS | High-efficiency chromatographic separation coupled with mass-based detection and fragmentation. | High sensitivity, speed, and definitive structural identification. biomedres.usresearchgate.net | Development of validated UPLC-MS/MS methods for trace-level quantification and unknown impurity identification. |

| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High separation efficiency, low sample/reagent consumption, orthogonal selectivity to HPLC. biomedres.us | Exploring CE methods for resolving complex degradation profiles and potential chiral impurities. |

| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a specific Impurity B reference standard, structural confirmation. researchgate.net | Validation of a qNMR method as a primary or reference technique for Impurity B quantification. |

Advanced Computational Chemistry Approaches for Impurity B Formation Prediction

Understanding how and why an impurity forms is the first step toward preventing it. Advanced computational chemistry offers powerful in silico tools to predict the degradation pathways of a drug molecule under various stress conditions, significantly reducing the experimental burden of forced degradation studies.

Future research in this area will likely focus on:

Bond Dissociation Energy (BDE) Calculations: Autoxidation, a common degradation pathway, often begins with the abstraction of a hydrogen atom. Computational models can calculate the C-H bond dissociation energy for various positions on the Phenoxybenzamine molecule. The site with the lowest BDE is the most susceptible to oxidation. researchgate.net By identifying these vulnerable sites, researchers can predict the likely structures of oxidative degradation products, including potential precursors to Impurity B.

Reaction Pathway and Kinetic Modeling: More sophisticated models can simulate the entire reaction pathway for degradation, including hydrolysis and oxidation. mdpi.com By modeling the reaction kinetics, researchers can predict the rate of formation of Impurity B under different conditions of pH, temperature, and solvent exposure. This information is invaluable for defining stable storage conditions and manufacturing process parameters. frontiersin.org

Forced Degradation Simulation: Computational tools can simulate forced degradation studies, predicting the products that would arise from exposure to acid, base, peroxide, light, and heat. researchgate.net This allows for a more targeted approach to experimental studies, focusing on the analytical detection of predicted impurities.

Interactive Table: Computational Approaches for Predicting Impurity Formation

| Computational Method | Principle | Application to Impurity B | Future Research Goal |

|---|---|---|---|

| Bond Dissociation Energy (BDE) Analysis | Calculates the energy required to break a specific chemical bond homolytically. | Identifies the most labile C-H or other bonds in the Phenoxybenzamine structure, predicting the initial sites of autoxidation. researchgate.net | Correlate predicted BDE values with experimentally observed degradation products to refine the predictive model. |

| Density Functional Theory (DFT) Modeling | Solves the Schrödinger equation to model electronic structure and reactivity. | Predicts reaction transition states and energy barriers for potential degradation reactions (e.g., hydrolysis, cyclization). | Build a comprehensive in silico degradation map of Phenoxybenzamine. |

| Kinetic Modeling | Uses mathematical equations to describe the rate of chemical reactions. | Predicts the rate of Impurity B formation over time under specific process or storage conditions. frontiersin.org | Integrate kinetic models with process simulation software to optimize manufacturing in real-time. |

Q & A

Basic Research Questions

Q. What are the standard chromatographic methods for detecting Phenoxybenzamine impurity B hydrochloride in pharmaceutical formulations?

- Methodological Answer : The United States Pharmacopeia (USP) specifies a reversed-phase HPLC method using a C18 column and a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (85:15 v/v) for impurity profiling. The system suitability criteria require a resolution ≥2.0 between Phenoxybenzamine and its tertiary amine degradant. Quantification uses relative response factors (1.1 for the tertiary amine; 1.0 for other impurities) with UV detection at 254 nm . Certified Reference Materials (CRMs) from pharmacopeial sources are recommended for calibration .

Q. How is this compound synthesized and resolved enantiomerically?

- Methodological Answer : Enantioselective synthesis of Phenoxybenzamine derivatives can be achieved via hydrolytic kinetic resolution (HKR) using cobalt-based catalysts, as described by Nikalje et al. (2010). Chiral aziridine ring-opening reactions with phenoxide nucleophiles, optimized at 0°C in dichloromethane, yield (R)-phenoxybenzamine hydrochloride with >99% enantiomeric excess (ee). Resolution efficiency is confirmed by chiral HPLC using cellulose-based columns .

Advanced Research Questions

Q. What strategies resolve discrepancies in impurity quantification across different analytical batches?

- Methodological Answer : Inconsistencies may arise from column aging, mobile phase pH drift, or detector variability. Validate method robustness by:

- Testing column lot-to-lot reproducibility with CRMs .

- Monitoring pH stability (±0.1 units) using buffered mobile phases .

- Implementing system suitability checks (e.g., tailing factor ≤2.0, theoretical plates ≥2000) before each batch .

- For inter-laboratory discrepancies, cross-validate using mass spectrometry (LC-MS/MS) to confirm impurity identity and quantify co-eluting peaks .

Q. How to develop a stability-indicating method for Phenoxybenzamine impurity B under stressed conditions?

- Methodological Answer :

Stress Testing : Expose the drug substance to heat (80°C, 72 hr), acid/base hydrolysis (1M HCl/NaOH, 24 hr), and oxidative conditions (3% H₂O₂, 24 hr).

Degradation Pathway Mapping : Use LC-MS to identify degradation products (e.g., tertiary amine formation under basic conditions) .

Method Optimization : Adjust gradient elution (e.g., 10–50% acetonitrile over 30 min) to resolve degradation products. Validate specificity via forced degradation studies .

Q. What are the carcinogenic risks associated with this compound, and how are they assessed preclinically?

- Methodological Answer : Phenoxybenzamine hydrochloride is classified as a probable carcinogen (IARC Group 2B) based on rodent studies showing bladder hyperplasia at doses ≥25 mg/kg/day over 24 months. Preclinical risk assessment involves:

- In Vitro Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .

- In Vivo Carcinogenicity : Chronic exposure studies in Sprague-Dawley rats with histopathological analysis of target organs .

- Impurity B’s risk is extrapolated from parent compound data; threshold-based limits (e.g., ICH Q3B) apply unless specific mutagenicity data exist .

Q. How to adapt pharmacopeial methods for novel impurity detection in Phenoxybenzamine formulations?

- Methodological Answer :

- Method Modifications : Replace UV detection with charged aerosol detection (CAD) for non-chromophoric impurities. Optimize column temperature (e.g., 40°C) to improve peak symmetry .

- Regulatory Alignment : Cross-reference USP revisions (e.g., deferred updates to <661.2> plastic container interactions) to ensure compatibility with modern packaging materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.